2-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]propanamide
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Overview
Description
2-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]propanamide is an organic compound that features a complex structure with a piperidine ring, a pyrazole ring, and a chlorinated amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]propanamide typically involves multiple steps. One common approach starts with the preparation of 2,5-dimethylpyrazole through the condensation of acetylacetone and hydrazine . The next step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction. Finally, the chlorinated amide group is introduced via a substitution reaction using appropriate chlorinating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction can produce deoxygenated compounds, and substitution reactions can result in various substituted amides .
Scientific Research Applications
2-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the compound, known for its use in coordination chemistry.
Piperidine Derivatives: Compounds with similar piperidine ring structures, often used in medicinal chemistry.
Uniqueness
2-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]propanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-8-7-11(17(3)16-8)18-6-4-5-10(13(18)20)15-12(19)9(2)14/h7,9-10H,4-6H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVHDZUDZQRTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCCC(C2=O)NC(=O)C(C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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